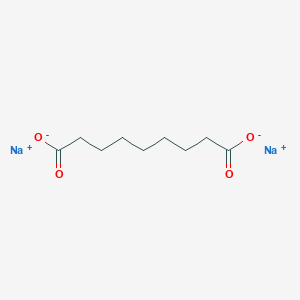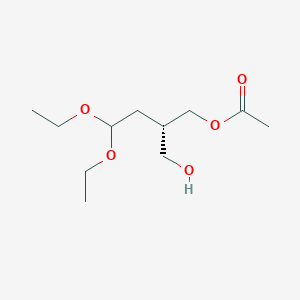
Disodium azelate
Übersicht
Beschreibung
Disodium Azelate is the disodium salt of azelaic acid . It is used in various applications including as a viscosity controlling agent .
Synthesis Analysis
Azelaic acid can be produced from oleic acid . The esterification of azelaic acid with lauryl alcohol (LA) to produce dilaurylazelate has been reported . The reaction conditions were optimized using response surface methodology .Molecular Structure Analysis
The molecular formula of Disodium Azelate is C9H14O4.2Na, and it has a molecular weight of 232.1846 .Chemical Reactions Analysis
The pharmacokinetics of azelaic acid were investigated in a study, where it was found that a high value of urinary excretion (mean 76.9% of infused dose) and a mean clearance of 8.42 L/h were found, suggesting the presence of tubular secretion .Physical And Chemical Properties Analysis
Azelaic acid is a straight saturated medium-chain dicarboxylic acid with 9 carbon atoms . Its molecular weight is 188.2 daltons .Wissenschaftliche Forschungsanwendungen
Esterification for Synthesis of Esters : Disodium azelate has been used in the synthesis of esters like didodekyl azelate. This process involves the esterification reaction of disodium azelate salt with dodecylchloride, using tridodecylamine hydrochloride as a catalyst for two-phase transfer. The product, didodekyl azelate, was characterized by IR spectrometry, indicating the presence of ester group C=O (Aritonang & Tangkuman, 2009).
Enhancing Volatility for GC Analysis : Disodium azelate is involved in improving the volatility of azelaic acid for gas chromatography (GC) analysis. Azelaic acid, a saturated dicarboxylic acid, was derivatized to dimethyl azelate and di(trimethylsilyl) azelate, enhancing its volatility for more effective GC analysis (Alzweiri, Tarawneh, & Khanfar, 2013).
Topical Applications in Microemulsions : Research has explored using disodium azelate in the formulation of microemulsions for topical administration, particularly for treating skin disorders. These microemulsions showed higher skin flux and accumulation compared to other formulations, suggesting their potential in optimizing drug targeting in treatments like acne therapy (Peira, Carlotti, Cavalli, & Trotta, 2006).
In Situ Hydrogels for Dermal Application : Disodium azelate has been used in developing in situ hydrogels loaded with azelaic acid nanocrystals for dermal application. These hydrogels demonstrated effective delivery of azelaic acid into deeper skin layers, indicating their potential in enhancing dermal bioavailability for skin treatments (Tomić et al., 2019).
Green Biolubricant Synthesis : Azelaic acid derived from disodium azelate has been used in synthesizing green biolubricants. These lubricants have been studied for their pour point, flash point, viscosity index, oxidative stability, and tribological properties, indicating their potential for various applications including automotive and industrial lubricants (Ahmed, Salih, & Salimon, 2021).
Organic Anode Material in Sodium Ion Batteries : Disodium azelate derivatives have been synthesized for use as anode materials in sodium ion batteries. They exhibited excellent electrochemical performance, suggesting their utility in energy storage technologies (Park et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Azelaic acid has proved to be a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants . The scaled-up enzymatic production of dilaurylazelate ester, considering the economical and environmental aspects, can be carried out in the future by applying the response surface methodology techniques .
Eigenschaften
IUPAC Name |
disodium;nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYNUCAKHMSPCY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-99-9 (Parent) | |
| Record name | Disodium azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889659 | |
| Record name | Nonanedioic acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium azelate | |
CAS RN |
17265-13-3 | |
| Record name | Disodium azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanedioic acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P4H8NH3UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















